molecular formula C13H18N2 B1395463 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 951393-79-6

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Cat. No. B1395463
M. Wt: 202.3 g/mol
InChI Key: RLVKNSFGRHNZJI-UHFFFAOYSA-N
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Description

“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 2-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes, including derivatives like “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine”, has been achieved through various methods. One such method involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Another method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The compound has a molecular weight of 202.30 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives are quite diverse. For instance, neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” include a molecular weight of 202.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Novel Epibatidine Analogues

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine serves as a key intermediate for the synthesis of novel epibatidine analogues. Researchers have demonstrated that the neighboring group participation by the 2-nitrogen in this compound allows for nucleophilic substitution at the 7-position by various nucleophiles. This process opens pathways to a range of 7-substituted 2-azabicyclo[2.2.1]heptanes, including the synthesis of anti-isoepiboxidine through conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring. This synthesis does not require protection of the secondary bicyclic nitrogen and includes successful base-induced epimerization, highlighting its potential for creating structurally diverse epibatidine analogues with possible applications in medicinal chemistry (Malpass & White, 2004).

Understanding Amide Bond Planarity

The study of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its derivatives has also contributed to our understanding of amide bond planarity. Research indicates that amides of 7-azabicyclo[2.2.1]heptane exhibit nitrogen-pyramidalization, challenging the conventional wisdom that amide bonds are planar due to resonance. This finding is significant for the field of organic chemistry, offering insights into the flexibility of amide bonds and their potential for creating novel compounds with unique properties (Otani et al., 2003).

Advances in Bicyclic Amine Synthesis

The compound has been pivotal in advancing the synthesis of bicyclic amines. For instance, researchers have developed methods for synthesizing tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton. These methods involve intramolecular reductive cyclopropanation, leading to enantiomerically pure compounds that are foundational for further chemical transformations. Such synthetic strategies enable the creation of complex molecular architectures potentially applicable in drug development and materials science (Gensini et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” are not specified in the available literature .

Future Directions

The future directions in the research of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives could involve the development of novel synthetic methods and the exploration of their potential applications .

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKNSFGRHNZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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